3-Methyl-1-trityl-1H-1,2,4-triazole

Catalog No.
S9100092
CAS No.
95166-16-8
M.F
C22H19N3
M. Wt
325.4 g/mol
Availability
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3-Methyl-1-trityl-1H-1,2,4-triazole

CAS Number

95166-16-8

Product Name

3-Methyl-1-trityl-1H-1,2,4-triazole

IUPAC Name

3-methyl-1-trityl-1,2,4-triazole

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C22H19N3/c1-18-23-17-25(24-18)22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3

InChI Key

UOBFFJSSRGNBFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

3-Methyl-1-trityl-1H-1,2,4-triazole is a member of the triazole class of compounds, characterized by a five-membered ring containing three nitrogen atoms. This compound features a methyl group at the 3-position and a trityl group at the 1-position, which enhances its stability and steric properties. The molecular formula of 3-Methyl-1-trityl-1H-1,2,4-triazole is C23H19N3C_{23}H_{19}N_3, with a molecular weight of approximately 369.42 g/mol. The presence of the trityl group provides significant steric hindrance, which can influence its reactivity and interactions with biological targets.

Typical for triazole derivatives:

  • Oxidation: The triazole ring can be oxidized to form corresponding carboxylic acids.
  • Reduction: The compound can be reduced to yield primary alcohols.
  • Substitution Reactions: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.

3-Methyl-1-trityl-1H-1,2,4-triazole exhibits notable biological activities, particularly in the realm of antifungal and antiviral properties. It interacts with enzymes involved in biosynthetic pathways, such as cytochrome P450, inhibiting ergosterol biosynthesis in fungi. This interaction disrupts fungal membrane integrity and offers potential therapeutic applications against fungal infections. Additionally, the compound's ability to form hydrogen bonds enhances its pharmacokinetic properties, making it a candidate for further pharmaceutical development.

The synthesis of 3-Methyl-1-trityl-1H-1,2,4-triazole typically involves several steps:

  • Preparation of Methyl Triazole: Starting from 1H-1,2,4-triazole and reacting it with chloromethane under basic conditions to obtain a methylated triazole.
  • Tritylation: The methylated triazole is then treated with triphenylmethyl chloride in the presence of a base like triethylamine or sodium hydride to introduce the trityl group.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity and yield .

The applications of 3-Methyl-1-trityl-1H-1,2,4-triazole span across various fields:

  • Pharmaceuticals: Due to its antifungal properties, it is considered for drug development targeting fungal infections.
  • Agriculture: It may serve as a fungicide or plant growth regulator.
  • Material Science: The compound could be utilized in synthesizing new materials with specific chemical properties due to its unique structure.

Studies on 3-Methyl-1-trityl-1H-1,2,4-triazole have shown that it interacts with various biological targets through hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activity and influence metabolic pathways. For instance, its mechanism of action includes binding to cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis.

Several compounds share structural similarities with 3-Methyl-1-trityl-1H-1,2,4-triazole. Here are some notable examples:

Compound NameKey FeaturesUniqueness
1H-1,2,4-TriazoleLacks substituents; simpler structureLess stable and reactive than tritylated derivatives
3-Methyl-1H-1,2,4-triazoleMethyl group at the 3-positionMore reactive due to lack of steric hindrance compared to tritylated forms
1-Trityl-1H-1,2,4-triazoleContains a trityl group but lacks methyl substitutionEnhanced stability due to steric hindrance
5-Benzyl-1H-1,2,4-triazoleContains a benzyl group instead of tritylDifferent solubility and reactivity profile compared to tritylated forms

The uniqueness of 3-Methyl-1-trityl-1H-1,2,4-triazole lies in its combination of both methyl and trityl groups which enhance its stability while providing unique reactivity patterns not seen in simpler analogs.

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

325.157897619 g/mol

Monoisotopic Mass

325.157897619 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-21-2023

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